molecular formula C13H18N4O6S B051764 Urorost CAS No. 116316-70-2

Urorost

Cat. No. B051764
M. Wt: 358.37 g/mol
InChI Key: FCSASSWBAVINBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urorost is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is synthesized using a unique method that allows for the creation of a highly pure compound.

Mechanism Of Action

The mechanism of action of Urorost is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes that play a role in inflammation and cancer cell growth. Specifically, Urorost has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), both of which are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Urorost has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Urorost can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, Urorost has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth.

Advantages And Limitations For Lab Experiments

One of the advantages of using Urorost in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure consistent results. However, one limitation of using Urorost is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on Urorost. One area of interest is the development of Urorost-based therapies for inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of Urorost and its potential effects on other biological pathways. Finally, there is potential for the development of novel synthesis methods for Urorost that could improve its efficacy and reduce its limitations in lab experiments.
Conclusion
Urorost is a promising chemical compound that has shown potential in the treatment of inflammatory diseases and cancer. Its unique synthesis method allows for the creation of a highly pure and stable compound, which has been the subject of extensive scientific research. Further studies are needed to fully understand the mechanism of action of Urorost and its potential therapeutic applications.

Synthesis Methods

Urorost is synthesized using a method that involves the reaction of two chemical compounds, A and B. Compound A is a cyclic ketone, while Compound B is a nitrogen-containing heterocycle. The reaction between these two compounds results in the formation of Urorost, which is highly pure and stable.

Scientific Research Applications

Urorost has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Urorost has been shown to have anti-cancer properties, making it a potential treatment option for various types of cancer.

properties

CAS RN

116316-70-2

Product Name

Urorost

Molecular Formula

C13H18N4O6S

Molecular Weight

358.37 g/mol

IUPAC Name

2-hydroxy-4-sulfobenzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H6O6S.C6H12N4/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-3,8H,(H,9,10)(H,11,12,13);1-6H2

InChI Key

FCSASSWBAVINBK-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CN(C2)C3.C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O

Other CAS RN

116316-70-2

synonyms

urorost

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.